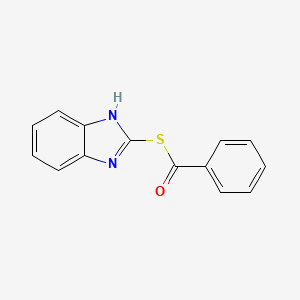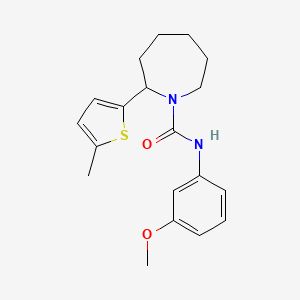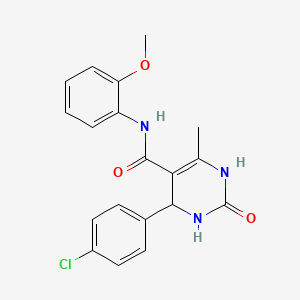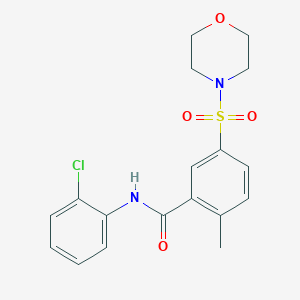![molecular formula C21H22F3N3O3 B5058627 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5058627.png)
1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a psychoactive drug belonging to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This leads to an increase in the release of serotonin, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. These include an increase in serotonin and dopamine release, as well as an increase in heart rate and blood pressure. 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to have anxiolytic and antidepressant effects in animal studies.
実験室実験の利点と制限
One advantage of using 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its specificity for the serotonin receptors. This allows for the study of the role of serotonin in various physiological and pathological conditions. However, one limitation of using 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its potential for off-target effects, as it may interact with other receptors in addition to the serotonin receptors.
将来の方向性
There are several future directions for research on 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One direction is the development of more specific and selective serotonin receptor agonists for use in therapeutics. Another direction is the exploration of the potential use of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and its potential off-target effects.
合成法
The synthesis of 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of piperazine with 4-isopropylbenzoyl chloride and 2-nitro-4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as sodium carbonate and an organic solvent such as dichloromethane. The resulting product is then purified using chromatography.
科学的研究の応用
1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects. In neurology, 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of Parkinson's disease. In oncology, 1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-14(2)15-3-5-16(6-4-15)20(28)26-11-9-25(10-12-26)18-8-7-17(21(22,23)24)13-19(18)27(29)30/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJSEQPFFIFKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}[4-(propan-2-yl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)

![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)

![2,4-dichloro-5-(2-{1-[(2,4-dimethylphenyl)amino]-2-oxopropylidene}hydrazino)benzamide](/img/structure/B5058590.png)



![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5058611.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5058616.png)
![N-isobutyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5058618.png)